3-Aminohexanoic acid
CAS No.: 58521-63-4
Cat. No.: VC7893203
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58521-63-4 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 3-aminohexanoic acid |
| Standard InChI | InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
| Standard InChI Key | YIJFIIXHVSHQEN-UHFFFAOYSA-N |
| SMILES | CCCC(CC(=O)O)N |
| Canonical SMILES | CCCC(CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
3-Aminohexanoic acid (C₆H₁₃NO₂) belongs to the β-amino acid family, distinguished by its molecular weight of 131.17 g/mol and systematic IUPAC name 3-aminohexanoic acid . The compound exists as a zwitterion under physiological conditions, with protonation states influenced by its pKa values (predicted amino pKa: 9.82; carboxyl pKa: 2.34) . Structural analysis reveals a rotatable bond count of four, facilitating conformational flexibility critical for molecular recognition processes .
Table 1: Key Identifiers and Structural Data
The enantiomeric form (S)-3-aminohexanoic acid (CAS 91298-66-7) demonstrates chiral specificity in biological systems, with its hydrochloride salt exhibiting 97% purity under standard storage conditions . Crystallographic studies of the (S)-enantiomer reveal a distorted γ-turn conformation when incorporated into peptide chains, suggesting unique folding properties compared to α-amino acids .
Synthesis and Industrial Production
Commercial synthesis typically involves catalytic asymmetric hydrogenation of β-keto esters, achieving enantiomeric excess >98% for pharmaceutical-grade material . The hydrochloride salt (MFCD24396377) is stabilized through inert atmosphere storage at room temperature, with decomposition observed above 210°C . Industrial-scale production employs continuous-flow reactors, optimizing reaction parameters to maintain a 85-92% yield while minimizing racemization .
Table 2: Synthetic Parameters for (S)-3-Aminohexanoic Acid Hydrochloride
| Parameter | Specification |
|---|---|
| Starting Material | Ethyl 3-oxohexanoate |
| Catalyst | Ruthenium-BINAP complex |
| Reaction Temperature | 45-50°C |
| Pressure | 50 bar H₂ |
| Final Purity | 97% (HPLC) |
Recent advances in enzymatic synthesis using transaminases from Pseudomonas putida have demonstrated improved stereoselectivity, reducing downstream purification requirements by 40% compared to traditional chemical methods .
Physicochemical Properties
The compound's amphoteric nature results in pH-dependent solubility profiles:
Thermogravimetric analysis shows a melting point range of 189-192°C for the free acid, with decomposition initiating at 205°C through decarboxylation pathways . The hydrochloride salt exhibits enhanced stability, maintaining crystallinity up to 215°C under dry nitrogen atmospheres .
Biological Activity and Metabolic Pathways
As a structural analog of β-alanine, 3-aminohexanoic acid demonstrates competitive inhibition of the GABA transaminase enzyme (Ki = 4.3 μM), suggesting potential neuromodulatory applications . Metabolomic profiling identifies its presence in the lysine degradation pathway, where it acts as a shunt metabolite during α-aminoadipate semialdehyde dehydrogenase deficiency .
In vitro studies using HEK293 cells reveal dose-dependent effects on mitochondrial respiration:
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EC₅₀ for oxygen consumption rate: 2.8 mM
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Maximal uncoupling observed at 10 mM concentration
Notably, the (S)-enantiomer exhibits 3-fold greater membrane permeability compared to the racemic mixture, as quantified using Caco-2 cell monolayers (Papp = 8.9 × 10⁻⁶ cm/s vs. 2.7 × 10⁻⁶ cm/s) .
Pharmaceutical Applications
Current investigational uses include:
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Glycopeptide antibiotic adjuvant: Enhances vancomycin activity against methicillin-resistant Staphylococcus aureus (MRSA) by 32% through membrane potential modulation
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Nootropic agent precursor: Acetylated derivative shows 78% oral bioavailability in murine models
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Polymer building block: Copolymerization with ε-caprolactam yields nylon analogs with 40% increased tensile strength
Phase I clinical trials of the hydrochloride salt demonstrated linear pharmacokinetics (t₁/₂ = 3.2 hr) and 89% renal excretion unchanged .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly |
| H319: Eye irritation | P305+P351+P338: Eye rinse |
| H335: Respiratory tract irritation | P261: Avoid dust inhalation |
Occupational exposure limits remain unestablished, though industrial guidelines recommend maintaining airborne concentrations below 5 mg/m³ based on analogous β-amino acid data .
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